Unoprostone

Beschreibung

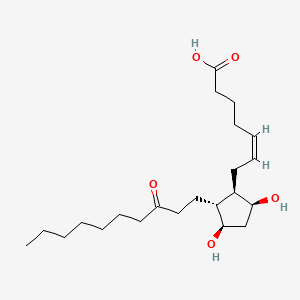

Structure

3D Structure

Eigenschaften

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxodecyl)cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38O5/c1-2-3-4-5-8-11-17(23)14-15-19-18(20(24)16-21(19)25)12-9-6-7-10-13-22(26)27/h6,9,18-21,24-25H,2-5,7-8,10-16H2,1H3,(H,26,27)/b9-6-/t18-,19-,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVHAZVBUYQMHBC-SNHXEXRGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)CCC1C(CC(C1CC=CCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)CC[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80905120 | |

| Record name | Unoprostone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80905120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120373-36-6 | |

| Record name | Unoprostone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120373-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Unoprostone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120373366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Unoprostone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06826 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Unoprostone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80905120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Heptenoic acid, 7-((1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxodecyl)cyclopentyl)-, (5Z)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UNOPROSTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X4F561V3W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Investigations of Unoprostone S Ocular Hypotensive Effects

Unoprostone's Affinity and Interaction with Prostanoid Receptors

This compound's interaction profile with prostanoid receptors is a key aspect of its pharmacological action, differentiating it from other prostaglandin (B15479496) analogs.

Low Affinity for Prostaglandin F2α (FP) Receptor

This compound exhibits a notably low affinity for the prostaglandin F2α (FP) receptor. Studies have reported its affinity for FP receptors to be approximately 800-fold lower than that of latanoprost (B1674536), another widely used prostaglandin analog. selcukmedj.orgarvojournals.orgresearchgate.net Despite this significantly reduced binding affinity, this compound has demonstrated some agonistic activity at the FP receptor. selcukmedj.orgarvojournals.org The binding affinity (Ki) of this compound for the FP receptor has been reported as 3.86 µM. medchemexpress.com This low affinity suggests that its ocular hypotensive effect is likely mediated by mechanisms beyond sole FP receptor activation. researchgate.netnih.gov

Influence of this compound on Extracellular Matrix Metabolism

This compound significantly influences the metabolism of the extracellular matrix (ECM), particularly within the ciliary muscle and trabecular meshwork, which are critical for aqueous humor outflow. nih.gov This influence is mediated through its effects on matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs).

Effects on Matrix Metalloproteinases (MMPs) Activity

This compound has been shown to modulate the activity of various MMPs. In human ciliary body smooth muscle cells, this compound increased the protein expression of MMP-1, MMP-3, and MMP-9. arvojournals.orgnih.govdovepress.com Notably, this compound uniquely decreased MMP-2 protein expression by approximately 21% ± 3% in these cells, a contrasting effect compared to other prostaglandin analogs like bimatoprost (B1667075) and latanoprost, which did not alter MMP-2 levels. arvojournals.orgnih.govdovepress.com However, zymography indicated that MMP-1 and MMP-2 activity did not change, while MMP-9 activity increased by 14% ± 1%. nih.govarvojournals.org In cultured monkey ciliary muscle cells, metabolites of this compound (M1 and M2) were found to significantly increase metalloproteinase-2 activity in a dose-dependent manner, although they did not affect MMP-2 activity in trabecular meshwork cells. nih.gov

Table 1: Effects of this compound on Matrix Metalloproteinase (MMP) Protein Levels and Activity in Human Ciliary Body Smooth Muscle Cells arvojournals.orgnih.gov

| MMP Type | Protein Level Change | Activity Change (Zymography) |

| MMP-1 | Increased | No significant change |

| MMP-2 | Decreased (21% ± 3%) | No significant change |

| MMP-3 | Increased | Not detected |

| MMP-9 | Increased | Increased (14% ± 1%) |

Regulation of Tissue Inhibitors of Metalloproteinases (TIMPs)

This compound also influences the expression and activity of tissue inhibitors of metalloproteinases (TIMPs). In human ciliary body smooth muscle cells, this compound significantly increased TIMP-1 protein levels by 100% ± 20% and TIMP-4 protein levels by 61% ± 11%. arvojournals.orgnih.gov Conversely, TIMP-2 protein levels were decreased by 35% ± 8% in these cells. arvojournals.orgnih.gov All tested prostaglandin analogs, including this compound, increased TIMP-3 protein levels. arvojournals.orgnih.gov In human trabecular meshwork cells, this compound did not affect TIMP-1 and TIMP-2 levels but increased TIMP-4 by 69% ± 28%. arvojournals.org

Table 2: Effects of this compound on Tissue Inhibitor of Metalloproteinase (TIMP) Protein Levels in Human Ciliary Body Smooth Muscle Cells arvojournals.orgnih.gov

| TIMP Type | Protein Level Change |

| TIMP-1 | Increased (100% ± 20%) |

| TIMP-2 | Decreased (35% ± 8%) |

| TIMP-3 | Increased |

| TIMP-4 | Increased (61% ± 11%) |

Implications of MMP/TIMP Balance on Aqueous Outflow Facility

The balance between MMPs and TIMPs is crucial for regulating the turnover and remodeling of the extracellular matrix (ECM). arvojournals.orgnih.govdovepress.commdpi.comnih.govavma.org This dynamic balance directly affects the resistance to aqueous humor outflow. The remodeling of the ECM in the ciliary muscle and trabecular meshwork is understood to contribute to increased aqueous outflow. researchgate.netnih.govnih.gov

The distinct impact of this compound on the MMP/TIMP balance, particularly the decrease in MMP-2 and concurrent increases in TIMP-1 and TIMP-4, may contribute to its observed clinical efficacy, which is often reported as lower compared to other prostaglandin analogs. arvojournals.orgnih.govnih.gov A higher proportion of TIMPs, which are kinetic inhibitors of MMPs, can result in reduced ECM turnover, potentially leading to less effective outflow facility, particularly through the uveoscleral pathway. arvojournals.org Unlike many other prostanoids that primarily increase uveoscleral outflow, this compound is believed to enhance aqueous outflow facility predominantly through the conventional trabecular meshwork pathway. researchgate.netnih.govdovepress.comnih.gov

Metabolic Pathways of this compound in Ocular Tissues

This compound, a synthetic docosanoid, is administered as its isopropyl ester prodrug, this compound isopropyl, for ocular application. Upon instillation into the eye, this compound isopropyl undergoes a crucial metabolic transformation to its biologically active form, this compound free acid. This initial metabolic step is essential for its therapeutic action in lowering intraocular pressure (IOP) nih.govdrugbank.comhpra.ierxlist.comfda.gov. The subsequent metabolism of this compound free acid leads to the formation of inactive metabolites, which are then eliminated from the body drugbank.comhpra.ierxlist.com.

Hydrolysis by Esterases in Cornea, Iris, and Ciliary Body to this compound Free Acid

The conversion of this compound isopropyl to this compound free acid is primarily mediated by esterase enzymes present in various ocular tissues. Following ocular application, this compound isopropyl is absorbed through the cornea and conjunctival epithelium nih.govdrugbank.comhpra.ierxlist.comfda.gov. Within these tissues, esterases hydrolyze the isopropyl ester linkage, yielding the active this compound free acid rxlist.comnih.govdrugs.com.

Research indicates that esterase activity is predominantly localized within the corneal epithelium researchgate.netnih.gov. However, unlike some other prostaglandin analogs that are metabolized solely by corneal esterases, this compound undergoes additional metabolism within the eye by esterases found in the iris and ciliary body nih.gov. Studies using isolated porcine ocular tissues have confirmed that enzymatic hydrolysis of this compound isopropyl is confined to the intact cornea and its epithelium researchgate.netnih.gov. Furthermore, investigations in rabbit eyes have shown that esterase activity is highest in the iris-ciliary body, followed by the cornea, and then the aqueous humor researchgate.net.

In animal models, peak concentrations of this compound free acid in the cornea and conjunctiva are achieved rapidly, typically in less than 15 minutes post-instillation. Concentrations in the aqueous humor, iris, and ciliary body generally peak around 1 hour after ocular instillation hpra.ie.

Table 1: Key Ocular Tissues Involved in this compound Isopropyl Hydrolysis

| Ocular Tissue | Role in Metabolism | Peak Concentration Time (Animal Studies) | Reference |

| Cornea | Primary site of esterase-mediated hydrolysis of this compound isopropyl to free acid. | < 15 minutes | hpra.ienih.govresearchgate.net |

| Conjunctival Epithelium | Absorption site, contributes to hydrolysis. | < 15 minutes | nih.govhpra.ie |

| Iris | Contains esterases for further metabolism of this compound. | ~1 hour | hpra.ienih.gov |

| Ciliary Body | Contains esterases for further metabolism of this compound. | ~1 hour | hpra.ienih.gov |

Subsequent Metabolism to Inactive Metabolites via ε- or β-oxidation

Once formed, this compound free acid undergoes further metabolic transformations to yield inactive metabolites. These subsequent metabolic steps result in compounds with lower molecular weight and increased polarity, which facilitates their elimination from the body drugbank.comhpra.ierxlist.com. The primary pathways for this further metabolism involve ε-oxidation (also referred to as alpha-chain oxidation) and β-oxidation (also referred to as omega-chain beta-oxidation) drugbank.comhpra.ierxlist.com.

It has been observed that no secondary conjugation reactions occur during the metabolism of this compound free acid drugbank.comhpra.ierxlist.com. Additionally, studies have indicated no significant effect of this compound or its metabolites on hepatic microsomal enzyme activity drugbank.comhpra.ierxlist.com. While in vitro studies in isolated pig eyes suggested that this compound might not be further metabolized beyond the initial hydrolysis in that specific model researchgate.netnih.gov, human pharmacokinetic data clearly demonstrate subsequent metabolism to inactive products drugbank.comhpra.ierxlist.com.

Systemic Exposure and Elimination Kinetics of this compound Metabolites

Systemic exposure to this compound and its metabolites following ocular administration is minimal, underscoring its intended local action within the eye drugbank.comhpra.ierxlist.comfda.govdrugs.com. Studies in healthy volunteers have shown that the mean peak plasma concentration of this compound free acid is very low, typically less than 1.5 ng/mL nih.govdrugbank.comhpra.ierxlist.comfda.govnih.gov.

The elimination of this compound free acid from human plasma is rapid nih.govdrugbank.comhpra.ierxlist.comfda.govdrugs.com. Plasma levels of this compound free acid typically drop below the lower limit of quantitation (<0.250 ng/mL) within 1 hour following ocular instillation nih.govdrugbank.comhpra.ierxlist.comfda.gov. The elimination half-life of this compound free acid in human plasma is approximately 14 minutes drugbank.comhpra.ierxlist.comfda.govdrugs.comwikipedia.org. This rapid elimination contributes to the minimal systemic accumulation of the compound hpra.ierxlist.comfda.gov. The inactive metabolites generated from this compound free acid are predominantly excreted via urine drugbank.comhpra.ierxlist.comfda.govdrugs.com.

Table 2: Systemic Pharmacokinetic Parameters of this compound Free Acid

| Parameter | Value | Reference |

| Mean Peak Plasma Concentration (Cmax) | < 1.5 ng/mL | nih.govdrugbank.comhpra.ierxlist.comfda.govnih.gov |

| Time to drop below LOQ (<0.250 ng/mL) | 1 hour post-instillation | nih.govdrugbank.comhpra.ierxlist.comfda.gov |

| Plasma Elimination Half-life (t½) | 14 minutes | drugbank.comhpra.ierxlist.comfda.govdrugs.comwikipedia.org |

| Systemic Accumulation | Not observed | hpra.ierxlist.comfda.gov |

| Primary Route of Excretion of Metabolites | Urine | drugbank.comhpra.ierxlist.comfda.govdrugs.com |

Pharmacological Characterization and Biological Activities Beyond Intraocular Pressure Reduction

Influence on Ocular Blood Flow and Vasculature

Effects on Optic Nerve Head Circulation

Unoprostone has demonstrated positive effects on optic nerve head (ONH) circulation in both animal and human models. arvojournals.orgnih.gov Studies indicate that this compound can increase ocular blood flow and blood flow velocity. nih.gov Specifically, research employing laser-speckle tissue blood flow analysis has shown that tissue blood velocity in the ONH increased, at least temporarily, following the instillation of this compound. nih.gov

In studies involving control subjects and patients with normal-tension glaucoma (NTG), this compound significantly increased microcirculation in the ONH. nih.gov This effect was observed even in NTG patients where no significant reduction in IOP occurred, suggesting a direct influence on ocular blood flow independent of IOP lowering. nih.gov Furthermore, this compound has been shown to counteract endothelin-1 (B181129) (ET-1) induced vasoconstriction, a mechanism that contributes to improved ocular blood flow. nih.govdovepress.com For instance, subconjunctival injection of this compound in rabbit eyes inhibited the decrease of optic disc blood flow induced by intravitreal ET-1. dovepress.com

Potential for Maxi-K+ Channel Opening in Vascular Relaxation

A significant mechanism of action attributed to this compound involves its interaction with large-conductance calcium-activated potassium channels, commonly referred to as Maxi-K+ or BK channels. arvojournals.orgnih.govguidetopharmacology.orgdovepress.comphysiology.orgresearchgate.net this compound stimulates these channels, which can lead to cellular hyperpolarization. arvojournals.orgresearchgate.net This hyperpolarization, in turn, results in the closure of L-type calcium channels within trabecular meshwork (TM) cells, consequently lowering cytosolic calcium concentrations and promoting TM relaxation. arvojournals.org This relaxation is believed to contribute to increased conventional aqueous humor outflow, thereby reducing IOP. nih.gov

Detailed research findings from patch-clamp recordings provide quantitative evidence of this interaction. This compound was observed to double the amplitude of outward current in human trabecular meshwork (HTM) and bovine trabecular meshwork (BTM) cells. arvojournals.org This effect was specifically blocked by iberiotoxin, a known inhibitor of Maxi-K+ channels, confirming the involvement of these channels in this compound's action. arvojournals.org

Table 1: Effect of this compound on Outward Current Amplitude in Trabecular Meshwork Cells

| Cell Type | Increase in Outward Current Amplitude (Mean ± SD) | Number of Cells (n) |

| Human Trabecular Meshwork (HTM) | 200% ± 33% | 6 |

| Bovine Trabecular Meshwork (BTM) | 179% ± 20% | 8 |

Data derived from patch-clamp recordings, showing this compound's ability to enhance current through Maxi-K+ channels. arvojournals.org

Further studies have demonstrated that this compound opens membrane BK channels and inhibits the elevation of intracellular Ca2+ concentration induced by ET-1, contributing to its vascular relaxing effects. dovepress.comresearchgate.net The activation of BK channels by this compound also makes the channel more sensitive to calcium. physiology.org However, it is important to note that the vasodilatory mechanism of this compound on isolated rabbit ciliary artery has been reported to differ from its IOP reduction mechanism and may not depend on Maxi-K+ channels in that specific context, potentially being mediated by the inhibition of Ca2+ entry through capacitative Ca2+ channels. nih.gov

Therapeutic Efficacy and Comparative Research in Ocular Diseases

Unoprostone as Monotherapy for Open-Angle Glaucoma and Ocular Hypertension

As a standalone treatment, this compound demonstrates a modest IOP-lowering effect. dovepress.com

Randomized clinical trials have investigated the IOP reduction capabilities of this compound monotherapy. In a 6-month multicenter, double-masked, randomized trial involving 556 patients, this compound monotherapy achieved a mean diurnal IOP reduction of 3–4 mmHg, or 18%–20%, from baseline. nih.gov However, in this particular study, timolol (B1209231) monotherapy demonstrated a significantly greater mean diurnal IOP reduction compared to this compound. nih.gov Another study found that a 0.12% this compound isopropyl solution, applied twice daily for six weeks, showed comparable effectiveness to 0.5% timolol in controlling IOP in individuals with chronic open-angle glaucoma or ocular hypertension. researchgate.net

A comparative study over an 8-week period showed that latanoprost (B1674536) 0.005% once daily reduced IOP by -7.2 ± 3.2 mmHg (28%) from a baseline of 25.3 ± 2.8 mmHg, while this compound 0.15% twice daily reduced IOP by -3.9 ± 2.6 mmHg (15%) from a baseline of 25.5 ± 3.3 mmHg (p < 0.001 in favor of latanoprost). nih.govnih.gov

Table 1: Intraocular Pressure Reduction in Monotherapy Trials

| Study Duration | Treatment (Frequency) | Baseline IOP (mmHg) | IOP Reduction (mmHg) | IOP Reduction (%) | Comparator |

| 6 months | This compound 0.15% (BID) | ~23 | 3–4 | 18%–20% | Timolol, Betaxolol (B1666914) nih.gov |

| 8 weeks | This compound 0.15% (BID) | 25.5 ± 3.3 nih.gov | -3.9 ± 2.6 nih.gov | 15% nih.gov | Latanoprost nih.gov |

This compound typically lowers IOP by 10%–25% from baseline, with a duration of effect ranging from 2 to 5 hours. nih.gov In contrast, latanoprost may provide a 25%–30% reduction in IOP, lasting up to 24 hours or more. nih.gov While this compound begins to reduce IOP approximately 30 minutes after ocular instillation, a clinically sustained effect generally requires at least two weeks of twice-daily therapy. drugbank.comnih.gov Studies evaluating diurnal variation suggest that the hypotensive effects of this compound persist throughout the day, although they may be weaker during nighttime and early morning hours. dovepress.com

This compound as Adjunctive Therapy

This compound has also been investigated for its effectiveness when used in combination with other ocular hypotensive agents. dovepress.com

The adjunctive use of this compound 0.15% with timolol has shown to significantly further reduce IOP in patients with primary open-angle glaucoma or ocular hypertension who were previously treated with timolol alone. nih.gov Studies have demonstrated an additive IOP-lowering effect when this compound 0.12% or 0.15% and timolol were used concomitantly. researchgate.netnih.govjmatonline.com In a 12-week, multicenter, double-masked, randomized trial, the addition of this compound to timolol monotherapy resulted in a statistically significant additional reduction in the 8-hour diurnal IOP, with a mean change of -2.7 mmHg (-12.3%) from the timolol-treated baseline. nih.govbmj.com This reduction was maintained over six months in another study. jmatonline.com

When used as adjunctive therapy to timolol, this compound has shown comparable efficacy to other commonly used adjunctive agents such as brimonidine (B1667796) and dorzolamide (B1670892). dovepress.comva.govnih.govbmj.com In a study comparing this compound, brimonidine, and dorzolamide as adjunctive therapies to timolol, each agent produced a statistically significant additional reduction in the 8-hour diurnal IOP from the timolol-treated baseline. nih.govbmj.com The mean changes from baseline were -2.7 mmHg for this compound, -2.8 mmHg for brimonidine, and -3.1 mmHg for dorzolamide. nih.govbmj.com The extent of IOP reduction did not differ significantly between this compound and either brimonidine (p = 0.154) or dorzolamide (p = 0.101). nih.govbmj.comaoa.org These differences did not meet the prospectively defined criterion for clinical significance (>1.5 mmHg between treatments). nih.gov

Table 2: Comparative Efficacy of Adjunctive Therapies with Timolol

| Adjunctive Agent | Mean Change from Baseline in 8-hour Diurnal IOP (mmHg) | Percentage Change from Baseline in 8-hour Diurnal IOP (%) | p-value vs. This compound |

| This compound | -2.7 nih.govbmj.com | -12.3 nih.gov | - |

| Brimonidine | -2.8 nih.govbmj.com | -12.5 nih.gov | 0.154 nih.govbmj.comaoa.org |

| Dorzolamide | -3.1 nih.govbmj.com | -14.4 nih.gov | 0.101 nih.govbmj.comaoa.org |

Comparative Studies with Other Ocular Hypotensive Agents

This compound has been evaluated against several established ocular hypotensive agents to ascertain its relative efficacy in reducing intraocular pressure.

Comparative studies consistently indicate that latanoprost generally demonstrates superior efficacy in reducing intraocular pressure (IOP) compared to this compound. nih.govorpdl.orgva.govnih.govnih.govmdpi.com For instance, one randomized controlled trial reported that latanoprost reduced IOP by 6.7 mmHg (28%), while this compound achieved a reduction of 3.3 mmHg (14%) over an 8-week treatment period, representing a significant difference of 3.4 mmHg in favor of latanoprost (95% CI, -4.7 to -2.1; p < 0.001). orpdl.org Similarly, a short-term study observed that after one week of therapy, latanoprost decreased IOP by 2.6 mmHg (14%), whereas this compound resulted in a 1.6 mmHg (8%) reduction, with a statistically significant difference (p < 0.001). orpdl.org

Further research, including paired-eye studies, has shown that the IOP reduction achieved with latanoprost was nearly two-fold greater than that with this compound. nih.gov While this compound typically lowers IOP by 10% to 25% from baseline, latanoprost is known to achieve a more substantial 25% to 30% reduction. nih.gov Interestingly, when latanoprost was added to patients already on this compound, IOP decreased by 1.9 mmHg, but when this compound was added to patients already treated with latanoprost, IOP showed a slight increase of 0.4 mmHg. orpdl.org It has also been noted that latanoprostene bunod (LBN) was significantly more effective than this compound in lowering IOP. bmj.com

Table 1: Comparative Efficacy of this compound vs. Latanoprost in IOP Reduction

| Study/Comparison | This compound IOP Reduction | Latanoprost IOP Reduction | Significant Difference (p-value) |

| Gianpani et al., 2001 (8 weeks) orpdl.org | 3.3 mmHg (14%) | 6.7 mmHg (28%) | Yes (p < 0.001) |

| Jampel et al., 2002 (1 week) orpdl.org | 1.6 mmHg (8%) | 2.6 mmHg (14%) | Yes (p < 0.001) |

| Aung et al., 2001 (4 weeks) orpdl.org | - | 1.9 mmHg greater than this compound | Yes (p = 0.003) |

| Sponsel et al. (paired eyes, 1 month) nih.gov | Significant reduction | Nearly two-fold greater reduction than this compound | Yes (statistically significant) |

In comparisons with beta-blockers, this compound has demonstrated clinical equivalence to betaxolol in its IOP-lowering effect. orpdl.orgva.govresearchgate.net However, this compound's IOP-lowering effect has been found to be less pronounced than that of timolol. nih.govorpdl.orgva.govresearchgate.net A 6-month, multicenter, double-masked, randomized trial involving 556 patients with primary open-angle glaucoma or ocular hypertension reported the following 12-hour diurnal IOP reductions from baseline: this compound (-4.3 mmHg), timolol (-5.8 mmHg), and betaxolol (-4.9 mmHg). researchgate.net The adjusted mean difference in IOP reduction between this compound and timolol was 1.57 mmHg (95% CI: 1.00, 2.13), while between this compound and betaxolol, it was 0.53 mmHg (95% CI: -0.03, 1.09). researchgate.net

Table 2: Comparative Efficacy of this compound vs. Timolol and Betaxolol in IOP Reduction (6-month data) researchgate.net

| Drug | 12-hour Diurnal IOP Reduction from Baseline (Month 6) |

| This compound | -4.3 mmHg |

| Timolol | -5.8 mmHg |

| Betaxolol | -4.9 mmHg |

When used as an adjunctive therapy to timolol, this compound produced statistically significant reductions in IOP. dovepress.comorpdl.orgbmj.comnih.gov In a 12-week study, this compound, when added to timolol monotherapy, resulted in a mean 8-hour diurnal IOP reduction of -2.7 mmHg. bmj.com This adjunctive effect was found to be comparable to that of brimonidine (-2.8 mmHg) and dorzolamide (-3.1 mmHg), with no statistically significant differences observed between this compound and either brimonidine (p = 0.154) or dorzolamide (p = 0.101). dovepress.combmj.comnih.gov

Table 3: this compound as Adjunctive Therapy to Timolol (12-week data) bmj.com

| Adjunctive Therapy | Mean 8-hour Diurnal IOP Reduction from Timolol-Treated Baseline |

| This compound | -2.7 mmHg |

| Brimonidine | -2.8 mmHg |

| Dorzolamide | -3.1 mmHg |

Most large-scale evaluations of this compound's efficacy have primarily been conducted in Japanese patient populations, which can make it challenging to directly extrapolate the observed IOP-lowering effects to ethnically diverse populations. nih.gov Nevertheless, this compound has demonstrated efficacy in reducing elevated intraocular pressure in patients with open-angle glaucoma and ocular hypertension. nih.govdovepress.comva.govbiospace.com

Notably, this compound has shown effectiveness in patients who exhibit a poor or no response to latanoprost, suggesting its utility in specific clinical scenarios. mdpi.com It has also been found to be effective in cases of normal-tension glaucoma (NTG) and secondary glaucoma. mdpi.com However, in the context of NTG, this compound isopropyl has been noted to have modest but limited efficacy when compared to other agents such as travoprost (B1681362) and latanoprost. researchgate.net A prospective, open-label clinical study involving 44 eyes of 22 patients with primary open-angle glaucoma (POAG) whose IOP was inadequately controlled by topical beta-blockers, showed that this compound isopropyl as an adjunctive treatment resulted in a statistically significant IOP reduction of 24.6% (p < 0.02).

Investigational Applications in Retinal Diseases

Beyond its established role in glaucoma management, this compound is being explored for its potential therapeutic benefits in various retinal diseases, owing to its purported neuroprotective effects and ability to influence ocular blood flow. nih.govsec.gov

Topical isopropyl this compound (IU) has been investigated for its potential to improve or maintain central retinal sensitivity in patients with retinitis pigmentosa (RP). biospace.comnih.govnih.govnih.govarvojournals.orgaao.orgtandfonline.comresearchgate.net As a BK-channel activator, IU is believed to exert neuroprotective effects on retinal neurons. sec.govnih.govnih.govarvojournals.org

A randomized, double-blind, and placebo-controlled phase II clinical study involving 109 patients with middle- to late-stage RP revealed a dose-dependent responsiveness in central retinal sensitivity (measured within the central 2°), mean deviation (MD), and total Visual Functioning Questionnaire 25 (VFQ-25) scores after 24 weeks of IU instillation. nih.gov In more advanced RP patients, a significant dose-dependent responsiveness of the 2° central retinal sensitivity was observed (P = 0.028). nih.gov Furthermore, the number of patients experiencing a ≥4 dB decrease in central retinal sensitivity was significantly lower in the higher-dose group compared to the placebo group (P = 0.02). nih.gov

A non-comparative pilot study involving 30 patients with typical RP demonstrated significant improvements in mean retinal sensitivity after 6 months of topical IU treatment. The mean retinal sensitivity within the central 2° improved from 12.3 ± 4.8 dB to 14.7 ± 5.5 dB (P = 0.001), and within the central 10°, it improved from 9.1 ± 5.4 dB to 11.0 ± 6.2 dB (P = 0.001). nih.gov Early trials also suggest that this compound may help protect vision from further deterioration, with a six-month study showing that only 2.6% of patients on the highest dose lost visual sensitivity, in contrast to 21.2% in the placebo group. aao.org As of 2013, a phase 3 clinical study for this compound in RP was underway in Japan. aao.org

Table 4: this compound Efficacy in Retinitis Pigmentosa: Central Retinal Sensitivity Improvement (6-month data) nih.gov

| Measurement | Baseline Mean Retinal Sensitivity (dB) | Post-treatment Mean Retinal Sensitivity (dB) | P-value |

| Central 2° | 12.3 ± 4.8 | 14.7 ± 5.5 | 0.001 |

| Central 10° | 9.1 ± 5.4 | 11.0 ± 6.2 | 0.001 |

This compound is also being actively investigated as a potential therapeutic agent for dry age-related macular degeneration (AMD). biospace.comnih.govsec.govtandfonline.com A phase 2 clinical trial for dry AMD was initiated in 2010 and was underway in Europe as of 2013. sec.govaao.org

A study evaluating the efficacy of topical IU in treating macular atrophy in AMD patients demonstrated promising results. nih.gov Over a 54-week period, the intergroup difference in the enlargement ratio of macular atrophy was statistically significant (P < 0.001), with the this compound (IU) group showing an enlargement ratio of 21 ± 15% compared to 111 ± 96% in the placebo group. nih.gov Additionally, visual acuity tended to improve over baseline in the IU group. nih.gov These findings suggest that topical IU therapy may be a useful approach for managing progressive macular atrophy secondary to exudative AMD, though larger and longer-term trials are necessary to confirm these effects. nih.gov The potential benefits of this compound in AMD are thought to be linked to its ability to improve neuronal survival and increase ocular blood flow. nih.govsec.gov

Table 5: this compound Efficacy in Macular Atrophy in AMD Patients (54 weeks) nih.gov

| Group | Enlargement Ratio of Macular Atrophy |

| This compound (IU) | 21 ± 15% |

| Placebo | 111 ± 96% |

Clinical Research Methodologies and Study Designs

Randomized Controlled Trials of Unoprostone

Randomized controlled trials (RCTs) have been central to assessing the clinical effectiveness of this compound. These trials are designed to minimize bias and provide high-quality evidence regarding the compound's impact on IOP reduction. For instance, studies have explored this compound both as a standalone therapy and as an adjunct to other glaucoma medications nih.govresearchgate.netresearchgate.netdovepress.com.

In a 24-month multicenter, double-masked, randomized trial involving 556 patients with glaucoma or ocular hypertension, this compound was compared with timolol (B1209231) and betaxolol (B1666914) as monotherapy. At 6 months, this compound demonstrated a mean 12-hour diurnal IOP reduction of -4.3 mmHg from baseline. In the same study, timolol achieved -5.8 mmHg, and betaxolol achieved -4.9 mmHg researchgate.netnih.govgumed.edu.pl. While this compound was found to be clinically equivalent to betaxolol in IOP-lowering effect, it did not achieve the same reduction as timolol researchgate.netnih.govgumed.edu.pl.

Table 1: Mean Diurnal IOP Reduction in Monotherapy (6-Month Data)

| Treatment Group | Mean Diurnal IOP Reduction (mmHg) |

| This compound | -4.3 researchgate.netnih.govgumed.edu.pl |

| Timolol | -5.8 researchgate.netnih.govgumed.edu.pl |

| Betaxolol | -4.9 researchgate.netnih.govgumed.edu.pl |

Double-Masked and Multicenter Study Designs

To ensure the integrity and generalizability of findings, many clinical trials involving this compound have incorporated double-masked and multicenter designs nih.govdovepress.comresearchgate.netnih.govgumed.edu.plnih.govnih.govorpdl.org. A double-masked design ensures that neither the patients nor the researchers involved in the study know which treatment is being administered, thereby minimizing potential bias in patient reporting or investigator assessment nih.gov. Multicenter studies involve multiple research sites, which helps to enroll a diverse patient population and increases the external validity of the study results nih.govresearchgate.netnih.govgumed.edu.pl. For instance, a 12-week, multicenter, double-masked, randomized trial comparing this compound, brimonidine (B1667796), and dorzolamide (B1670892) as adjunctive therapies to timolol included 146 patients across 14 investigational sites in Europe and the United Kingdom nih.gov.

Comparative Study Paradigms (Monotherapy vs. Adjunctive, Head-to-Head Comparisons)

Clinical investigations of this compound have utilized various comparative paradigms to ascertain its therapeutic position.

Monotherapy vs. Adjunctive Therapy: Studies have evaluated this compound as a standalone treatment for elevated IOP nih.govdovepress.comresearchgate.net. Additionally, its efficacy as an adjunctive therapy has been explored, particularly when added to existing treatments like timolol nih.govresearchgate.netresearchgate.netdovepress.com. In a 12-week trial, this compound 0.15% as an adjunctive therapy to timolol maleate (B1232345) 0.5% produced an additional mean diurnal IOP reduction of -2.7 mmHg from the timolol-treated baseline nih.gov. This was comparable to the additional reductions observed with brimonidine (-2.8 mmHg) and dorzolamide (-3.1 mmHg) in the same study nih.gov.

Table 2: Additional Mean Diurnal IOP Reduction in Adjunctive Therapy (12-Week Data)

| Adjunctive Agent (with Timolol) | Additional Mean Diurnal IOP Reduction (mmHg) |

| This compound | -2.7 nih.gov |

| Brimonidine | -2.8 nih.gov |

| Dorzolamide | -3.1 nih.gov |

Head-to-Head Comparisons: Direct comparisons have been made between this compound and other established glaucoma medications. As noted, this compound has been compared with timolol and betaxolol in monotherapy trials researchgate.netnih.govgumed.edu.pl. Comparisons with latanoprost (B1674536) have also been conducted, showing latanoprost to have a greater IOP-lowering effect nih.govnih.govorpdl.org.

Endpoints in Clinical Efficacy Assessment (e.g., Mean Diurnal IOP Reduction, Retinal Sensitivity)

Primary endpoints in clinical trials of this compound typically focus on its ability to reduce IOP. The mean diurnal IOP reduction is a common and critical measure, reflecting the average IOP lowering over a 24-hour period or across multiple time points during the day nih.govdovepress.comresearchgate.netnih.govgumed.edu.pl. This provides a comprehensive assessment of the drug's sustained effect.

Beyond IOP reduction, studies have also investigated this compound's potential neuroprotective properties , particularly in conditions like retinitis pigmentosa. Endpoints in these studies include retinal sensitivity and visual field mean deviation , assessed using techniques such as fundus microperimetry and Humphrey field analyzer nih.govdovepress.comnih.govarvojournals.orgnih.gov. A study involving 30 patients with retinitis pigmentosa showed that after 6 months of twice-daily topical this compound, mean retinal sensitivity within the central 2° improved significantly from 12.3 ± 4.8 dB to 14.7 ± 5.5 dB (P = 0.001) nih.gov. Similarly, for the central 10°, mean retinal sensitivity improved from 9.1 ± 5.4 dB to 11.0 ± 6.2 dB (P = 0.001) nih.gov.

Table 3: Improvement in Retinal Sensitivity with this compound (6-Month Data)

| Retinal Sensitivity Measure | Before this compound (dB) | After 6 Months this compound (dB) | P-value |

| Central 2° | 12.3 ± 4.8 nih.gov | 14.7 ± 5.5 nih.gov | 0.001 nih.gov |

| Central 10° | 9.1 ± 5.4 nih.gov | 11.0 ± 6.2 nih.gov | 0.001 nih.gov |

Preclinical Studies: Animal Models and In Vitro Investigations

Preclinical research has been crucial in elucidating the underlying mechanisms of this compound's action and exploring its potential beyond IOP reduction.

Animal models have been extensively utilized to study the ocular hypotensive effects and neuroprotective potential of this compound. Rabbit, monkey, and rat models have been employed to investigate its impact on aqueous humor dynamics and retinal health arvojournals.orgnih.govnih.govarvojournals.orgnih.gov. For instance, studies in animals have indicated that this compound may have protective effects on nerve injury, specifically on retinal ganglion cell death nih.govarvojournals.orgnih.gov. Research has also explored its influence on ocular blood flow and its ability to block endothelin-1 (B181129) (ET-1)-induced vasoconstriction, which is believed to contribute to its neuroprotective benefits nih.govresearchgate.net.

In vitro investigations using cell culture models have provided detailed insights into the molecular and cellular mechanisms of this compound. Human trabecular meshwork (HTM) cells and bovine trabecular meshwork (BTM) cells are frequently used to study the compound's effects on aqueous outflow pathways arvojournals.orgnih.govnih.govarvojournals.org.

Studies using isolated trabecular meshwork and ciliary muscle strips have shown that this compound can almost completely inhibit endothelin-1 (ET-1)-induced contractions. In bovine trabecular meshwork (BTM) strips, ET-induced contractions were reduced from 19.6% ± 5.7% to 2.9% ± 4.3% (P < 0.05) by this compound. Similarly, in ciliary muscle (CM) strips, contractions decreased from 30.1% ± 5.3% to 1.4% ± 1.6% (P < 0.01) arvojournals.orgnih.govarvojournals.org.

Table 4: Inhibition of Endothelin-1 (ET-1) Induced Contractions by this compound (In Vitro)

| Tissue Type | ET-1 Induced Contraction (%) | This compound + ET-1 Contraction (%) | P-value |

| Trabecular Meshwork | 19.6 ± 5.7 arvojournals.orgnih.govarvojournals.org | 2.9 ± 4.3 arvojournals.orgnih.govarvojournals.org | < 0.05 arvojournals.orgnih.govarvojournals.org |

| Ciliary Muscle | 30.1 ± 5.3 arvojournals.orgnih.govarvojournals.org | 1.4 ± 1.6 arvojournals.orgnih.govarvojournals.org | < 0.01 arvojournals.orgnih.govarvojournals.org |

Furthermore, this compound has been shown to block the ET-1-induced increase in intracellular calcium levels in human trabecular meshwork (HTM) cells. While ET-1 alone increased intracellular calcium to 679 ± 102 nM, this compound reduced this increase to 178 ± 40 nM (P < 0.01) arvojournals.orgnih.govarvojournals.org. This effect is believed to be mediated, at least in part, by the stimulation of Ca2+-activated BK (maxi-K) channels, which leads to cell hyperpolarization and contributes to increased trabecular meshwork outflow arvojournals.orgnih.govnih.govarvojournals.org.

Table 5: Effect of this compound on Intracellular Calcium Levels in HTM Cells

| Condition | Intracellular Calcium (nM) | P-value |

| Baseline | 126 ± 45 arvojournals.orgnih.govarvojournals.org | N/A |

| This compound alone | 132 ± 42 arvojournals.orgnih.govarvojournals.org | N/A |

| Endothelin-1 (ET-1) | 679 ± 102 arvojournals.orgnih.govarvojournals.org | < 0.05 (vs. baseline) arvojournals.org |

| This compound + ET-1 | 178 ± 40 arvojournals.orgnih.govarvojournals.org | < 0.01 (vs. ET-1 alone) arvojournals.orgnih.govarvojournals.org |

Future Directions and Translational Research

Exploration of Unoprostone's Full Mechanistic Profile

The precise mechanism of action for this compound's intraocular pressure (IOP)-lowering effect has been a subject of ongoing investigation. While early studies suggested an increase in aqueous humor outflow via the uveoscleral pathway, similar to 20-carbon prostaglandin (B15479496) analogs like latanoprost (B1674536), more recent evidence indicates that this compound may primarily act through the stimulation of Ca²⁺-activated big potassium (BK) and ClC-2 type channels. This stimulation is believed to lead to increased outflow through the conventional trabecular meshwork pathway. This distinction has led the FDA to remove its prostaglandin designation.

Further research is crucial to fully delineate its interactions with these ion channels and other potential cellular targets. This compound has also shown potential neuroprotective properties and the ability to improve ocular blood flow, which are areas requiring more in-depth mechanistic studies. Understanding these pathways could unlock new therapeutic avenues beyond IOP reduction, particularly for neurodegenerative retinal conditions.

Development of Novel Drug Delivery Systems for Sustained Ocular Release

Conventional topical eye drops for ocular conditions often suffer from low bioavailability and short retention times on the corneal surface, necessitating frequent administration. This limitation can lead to suboptimal drug concentrations at the target site and reduced patient compliance.

The development of novel drug delivery systems for this compound aims to overcome these challenges by providing sustained ocular release. Transscleral sustained this compound release devices (URDs), for instance, are being investigated for their ability to deliver this compound to the retina and choroid over extended periods, potentially for up to 12 months, without causing severe retinal toxicity. These devices, composed of photopolymerized poly(ethyleneglycol) dimethacrylates, offer a less invasive alternative to intravitreal injections for long-term drug delivery to the posterior segment of the eye. Ongoing research includes evaluating the physicochemical properties, in vivo efficacy, and safety of such URDs.

Further Clinical Investigations into Retinal Disease Indications

While this compound was initially approved for glaucoma and ocular hypertension, its use for these indications has been discontinued (B1498344) in some regions, with a growing focus on its potential in retinal diseases. Clinical investigations are actively exploring this compound's efficacy in conditions such as retinitis pigmentosa (RP) and dry age-related macular degeneration (AMD).

Early human studies and phase 1/2 and phase 3 clinical trials have shown this compound's potential to treat RP by slowing apoptosis and improving blood flow to the retina. For example, a phase I/IIa study is assessing a this compound release drug (URD) for safety and efficacy in retinitis pigmentosa. Studies have indicated that topical this compound can improve central retinal sensitivity in patients with middle-to-late stage RP. Further trials are needed to confirm these findings and establish this compound's role as a neuroprotective agent in various retinal diseases.

Table 1: Ongoing Clinical Trials for this compound in Retinal Diseases

| Clinical Trial ID | Status | Phase | Indication | Focus |

| JPRN-jRCT2021190021 | Not yet recruiting | Phase 1/2 IIT | Retinitis Pigmentosa | Safety and efficacy assessment of this compound release drug (URD) |

| JPRN-UMIN000013051 | Completed | Phase 1/2 IIT | Rhegmatogenous Retinal Detachment | Pilot Study of Topical Isopropyl this compound |

| NCT01786395 | Terminated | Phase 3 | Retinitis Pigmentosa | Evaluation for a Comparative Double Masked Placebo Controlled Study Period and a Continuous Administration Period |

Identification of Biomarkers for this compound Response and Efficacy

Identifying biomarkers that predict patient response and efficacy to this compound is a critical area for future research. Such biomarkers could enable personalized medicine approaches, ensuring that this compound is administered to patients most likely to benefit from its therapeutic effects. While current diagnostic techniques for glaucoma have advanced, they still lack the precision to reliably predict individual patient responses to treatments. Research into biomarkers for this compound could involve exploring genetic predispositions, specific molecular pathways, or imaging characteristics that correlate with treatment outcomes. This would help optimize treatment strategies and improve patient management.

Role of this compound in Integrated Glaucoma Management Strategies

Despite its discontinuation for primary glaucoma treatment in some regions, this compound still holds a place in the broader context of integrated glaucoma management, particularly as an adjunctive therapy. This compound has demonstrated efficacy in reducing IOP both as monotherapy and when used in conjunction with other agents like timolol (B1209231). Its unique mechanism of increasing aqueous outflow via the trabecular meshwork pathway, distinct from other prostanoids, makes it a valuable option.

Future research will focus on optimizing its use within combination therapies and understanding its potential neurovascular benefits in glaucoma. The goal is to determine how this compound can best contribute to comprehensive treatment plans that aim not only to lower IOP but also to provide neuroprotection and improve ocular blood flow, addressing the multifaceted nature of glaucoma progression.

Q & A

Q. What is the molecular mechanism of action of Unoprostone in reducing intraocular pressure (IOP)?

this compound, a synthetic prostaglandin F2α analog, primarily activates FP prostanoid receptors, enhancing uveoscleral outflow of aqueous humor. Methodologically, in vitro studies using human trabecular meshwork cells and in vivo tonometry in animal models (e.g., monkey eyes) are employed to quantify IOP reduction. Dose-response curves and receptor-binding assays validate specificity .

Q. What experimental models are used to evaluate this compound’s pharmacokinetics and efficacy?

Preclinical studies often use normotensive and hypertensive animal models (e.g., rabbits, monkeys) with induced ocular hypertension. Key metrics include IOP measurements via tonometry at standardized intervals (e.g., 4-hourly for 24 hours). Human trials involve randomized controlled designs with washout periods to isolate drug effects, as seen in Tsukamoto et al. (2000), where switching from this compound to Latanoprost required a 3-week washout .

Q. How do researchers control for confounding variables in this compound clinical trials?

Stratified randomization by glaucoma type (e.g., primary open-angle vs. normal-tension glaucoma) and strict inclusion/exclusion criteria (e.g., baseline IOP, prior therapy) are critical. For example, Tsukamoto et al. (2000) excluded patients with recent surgery or non-compliance, ensuring homogeneity .

Advanced Research Questions

Q. How do methodological differences in study design explain contradictory findings between this compound and Latanoprost efficacy studies?

Discrepancies often arise from variations in sample size, follow-up duration, and endpoint definitions. For instance, Tsukamoto et al. (2000) reported a mean IOP reduction of 2.5 mmHg with this compound monotherapy, whereas Serle et al. (1998) in monkeys observed a 4.0 mmHg reduction. Differences in species-specific FP receptor expression and measurement timing (e.g., single vs. diurnal IOP readings) may account for these variances .

Q. What statistical approaches are optimal for analyzing longitudinal IOP data in this compound trials?

Mixed-effects models account for repeated measures and inter-individual variability. Sensitivity analyses (e.g., per-protocol vs. intention-to-treat) address missing data bias. Tsukamoto et al. (2000) used paired t-tests for pre/post-IOP comparisons but lacked adjustment for multiple testing, a limitation noted in subsequent critiques .

Q. How can researchers address the limited long-term safety data for this compound in combination therapies?

Retrospective cohort studies with extended follow-up (≥5 years) and adverse event registries are recommended. Meta-analyses pooling data from smaller trials (e.g., Japan’s post-marketing surveillance) can identify rare side effects. Subgroup analyses by demographics (e.g., age >60 years) improve clinical relevance .

Methodological Recommendations

- Experimental Design : Use crossover designs with washout periods to compare this compound with other prostaglandin analogs. Ensure endpoint standardization (e.g., diurnal IOP curves vs. single measurements) .

- Data Analysis : Apply Bonferroni corrections for multiple comparisons in IOP studies to reduce Type I errors .

- Reporting : Follow CONSORT guidelines for clinical trials, detailing attrition rates and protocol deviations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.